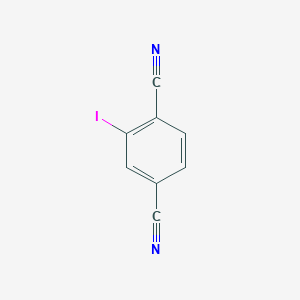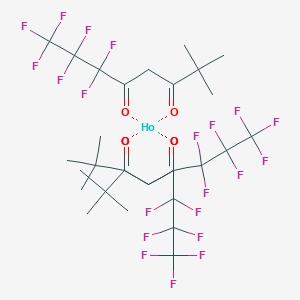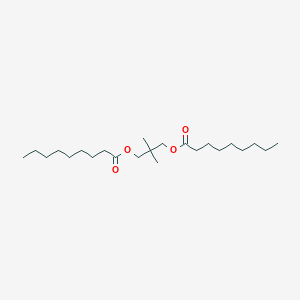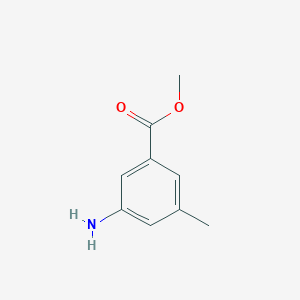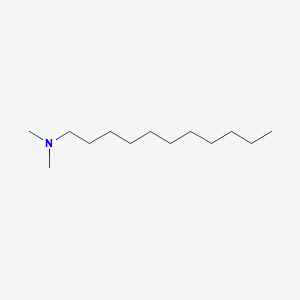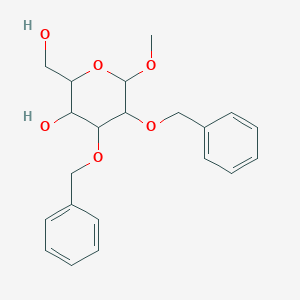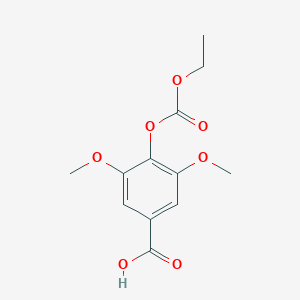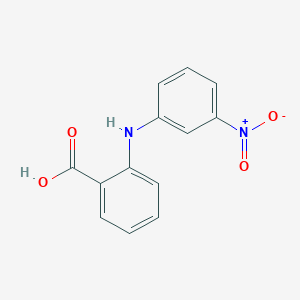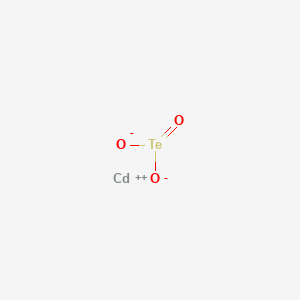
テルル化カドミウム
説明
Cadmium tellurite (CdTe) is a compound that has been extensively studied due to its potential applications in various fields, including electronics and biomedicine. Research has focused on the synthesis, characterization, and application of CdTe, particularly in the form of nanoparticles and quantum dots, which exhibit unique optical and electronic properties .
Synthesis Analysis
The synthesis of CdTe can be achieved through various methods. A green synthesis approach has been reported using plant extracts from Ficus johannis as natural stabilizing precursors for the production of CdTe quantum dots (QDs). This method is considered eco-friendly and efficient, utilizing microwave and ultrasonic assisted extraction techniques . Another synthesis route involves the reaction of cadmium bis(phenyltellurolate) with cadmium alkylcarboxylates to produce CdTe nanocrystals with carboxylate ligands, which can be further manipulated using tetramethylethylenediamine (TMEDA) . Additionally, sonochemical methods have been employed to synthesize CdTe nanoparticles from aqueous solutions, using cadmium salts and elemental tellurium as precursors .
Molecular Structure Analysis
The molecular structure of CdTe varies depending on the synthesis method and conditions. For instance, CdTe QDs synthesized using plant extracts exhibited an average particle size of 1.2 nm, as determined by X-ray diffraction patterns . In the case of cadmium carboxylate passivated CdTe nanocrystals, the diameter was found to be around 3.0–3.2 nm . The sonochemical synthesis resulted in nanoparticles with sizes between 8 and 13 nm .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of CdTe include the quantitative reaction of cadmium bis(phenyltellurolate) with cadmium alkylcarboxylates, leading to the formation of CdTe nanocrystals and the elimination of diphenyl telluride . In the sonochemical method, the reaction between cadmium salts and elemental tellurium in the presence of solvents like NaOH and EDTA leads to the formation of CdTe nanoparticles .
Physical and Chemical Properties Analysis
The physical and chemical properties of CdTe are influenced by its particle size and surface chemistry. CdTe QDs synthesized using the green method showed a wide absorption band from 400 to 425 nm and a maximum emission peak around 470 nm, indicating their successful synthesis and potential for biological applications due to their significant antimicrobial activity and negligible toxicity . The surface chemistry of CdTe nanocrystals synthesized from cadmium bis(phenyltellurolate) can be altered by displacing carboxylate ligands and excess cadmium ions, which affects their binding strength and potentially their electronic properties . The sonochemically synthesized CdTe nanoparticles exhibit changes in their physical and chemical properties with increased temperature, as studied by thermal analysis .
科学的研究の応用
量子ドット
テルル化カドミウム (CdTe) は、量子ドット (QD) の作成に使用されます。 これらの QD は、オプトエレクトロニクスおよび生物学的ナノアプリケーションの可能性のために、広く再検討されてきました . コロイド QD のユニークな利点は、エネルギーバンドギャップ、半値全幅が小さい狭い発光、紫外線から赤外線領域までの広いスペクトル光応答、および溶液処理との互換性など、サイズ依存的な物理的および光学的特性です .
エレクトロルミネッセンスデバイス
CdTe QD は、エレクトロルミネッセンス量子ドットハイブリッドジャンクションデバイスの製造に使用されます . これらのデバイスは、350〜700 nm の範囲をカバーする幅広い発光帯を示し、白色光の生成に効果的です .
発光ダイオード (LED)
CdTe QD は、LED 分野で使用されています . 再結合プロセスと I-V 特性は、使用される少数の電圧と比較して良好な出力電流を生み出し、光を生成するための良好な結果をもたらします .
バイオイメージング
CdTe QD は、単一の励起波長によって励起されると、可視範囲内で調整可能なフォトルミネッセンスを示すため、作業および生体医学的アプリケーションで大幅に使用されてきました .
太陽電池
テルル化カドミウムは、太陽電池の製造に使用されます . CdTe ソーラーパネルは、現在、性能とコストの点で多結晶シリコンと同等です . Si と比べて大幅に炭素排出量が少なく、歴史的に製造コストが安く、米国の 世界市場における競争力
作用機序
Target of Action
Cadmium tellurite (CdTeO3) is a tellurite salt of cadmium . It is primarily used as a semiconductor . The primary targets of cadmium tellurite are the light-absorbing components of photovoltaic cells, where it plays a critical role .
Mode of Action
Cadmium tellurite interacts with its targets by absorbing light. In photovoltaic cells, a thin layer of CdTe absorbs light, which excites charged particles called electrons . When the electrons move, they create an electric current . This interaction results in the conversion of light energy into electrical energy .
Biochemical Pathways
The biochemical pathways affected by cadmium tellurite are primarily related to energy production. The absorption of light by CdTe in photovoltaic cells leads to the generation of an electric current, which can be used to power various devices . .
Pharmacokinetics
As a semiconductor, it is primarily used in industrial applications rather than biological systems . It is known that cadmium tellurite is insoluble in water , which could impact its bioavailability if it were to enter biological systems.
Result of Action
The primary result of cadmium tellurite’s action is the generation of electric current when light is absorbed by the CdTe layer in photovoltaic cells . This allows for the conversion of light energy into usable electrical energy
Action Environment
The action of cadmium tellurite is influenced by environmental factors such as light availability and temperature. Its efficacy as a semiconductor in photovoltaic cells is dependent on the presence of light, which it absorbs to generate an electric current . Additionally, it can crystallize in the cubic crystal system and hexagonal crystal system at temperatures above 540 °C , which could potentially influence its stability and action.
将来の方向性
Cadmium telluride is the most commercially successful thin-film photovoltaic technology. Development of CdTe as a solar cell material dates back to the early 1980s when ∼10% efficient devices were demonstrated . The future annual installation estimates as high as 250 GW by the year 2050 . The Biden administration has held up First Solar as a model for domestic manufacturing .
特性
IUPAC Name |
cadmium(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPTXZNGKKTDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935934 | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15851-44-2 | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
